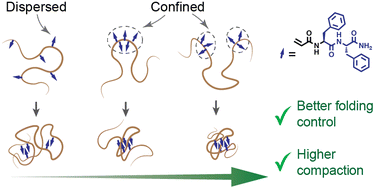Confinement of folding motifs within central blocks improves single chain polymer nanoparticle folding†
Polymer Chemistry Pub Date: 2023-12-19 DOI: 10.1039/D3PY01166F
Abstract
Folding polymers into well-defined structures in solution is a critical step towards fully synthetic protein mimics. Peptide motifs such as diphenylalanine (FF) provide a versatile and thermally reversible way to guide the collapse of polymer chains in water, but there have been relatively few studies exploring their use to direct the folding of ‘single chain polymer nanoparticles’ (SCNPs) to date. Using a recently developed automated synthesis of multiblock peptide–DMA copolymers, we probe the effect that the peptide position and density as well as the overall size of the polymer has on SCNP folding, as measured by GPC and DOSY-NMR. We show that by controlling the position of the peptide within the polymer it is possible to form well-defined SCNPs, with levels of compaction close to globular proteins at relatively low levels of the folding motif. The tunability offered by both the sequence of the peptide and its position within the polymer makes these an excellent class of folding motifs for preparing water soluble and biocompatible SCNPs.


Recommended Literature
- [1] Fragmentation of KrN+ clusters after electron impact ionization. Short-time dynamics simulations and approximate multi-scale treatment†
- [2] Differences in the behavior of dicationic and monocationic ionic liquids as revealed by time resolved-fluorescence, NMR and fluorescence correlation spectroscopy†
- [3] Anodization strategy to fabricate nanoporous gold for high-sensitivity detection of p-nitrophenol
- [4] Sensing and imaging of mitochondrial viscosity in living cells using a red fluorescent probe with a long lifetime†
- [5] Luminescence studies on substituted niobocene ketene complexes: evidence for thermally activated excited-state processes involving arene torsion
- [6] Dispersive micro-solid phase extraction based on Fe3O4@SiO2@Ti-MOF as a magnetic nanocomposite sorbent for the trace analysis of caffeic acid in the medical extracts of plants and water samples prior to HPLC-UV analysis†
- [7] A novel stable hydrogen-rich SnH8 under high pressure
- [8] Cellular uptake and trafficking of polydiacetylene micelles†
- [9] How side chains affect conformation and electrical properties of poly(acrylic acid) in solution?
- [10] Nucleus-targeted DNA tetrahedron as a nanocarrier of metal complexes for enhanced glioma therapy†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 170230-88-3
-
CAS no.: 13194-69-9
-
CAS no.: 185056-83-1









